Differentiation via Computational Physicochemical Profile: cLogP and PSA
This specific compound possesses a distinct calculated physicochemical profile that differentiates it from other indazole isomers and other heteroaromatic scaffolds like phenol. The 4-cyano substitution yields a calculated partition coefficient (cLogP) of 1.3 and a polar surface area (PSA) of 65 Ų . In comparison, while indazole is a known bioisostere of phenol, it is generally described as more lipophilic and less prone to metabolism than phenol itself [1]; the 4-cyano derivative provides a specific and quantifiable balance of lipophilicity and polarity.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | cLogP = 1.3 |
| Comparator Or Baseline | Indazole scaffold (unspecified, qualitative comparison) |
| Quantified Difference | Not applicable (qualitative class comparison) |
| Conditions | Computational prediction |
Why This Matters
This specific cLogP/PSA combination is a critical predictor of oral bioavailability and permeability, providing a quantifiable starting point for lead optimization that a 5- or 7-cyano isomer would not replicate.
- [1] Chemenu. cas 861340-10-5|| where to buy 1H-indazole-4-carbonitrile. Product Page. (n.d.). View Source
